molecular formula C9H17NO B13511518 Piperidine, 1-acetyl-2,5-dimethyl-

Piperidine, 1-acetyl-2,5-dimethyl-

Cat. No.: B13511518
M. Wt: 155.24 g/mol
InChI Key: QYYOPHOHRVUDNK-UHFFFAOYSA-N
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Description

Piperidine, 1-acetyl-2,5-dimethyl-, is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is a common structural motif in many natural and synthetic compounds. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-acetyl-2,5-dimethyl-, can be achieved through various methods. One common approach involves the acetylation of 2,5-dimethylpiperidine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of Piperidine, 1-acetyl-2,5-dimethyl-, often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-acetyl-2,5-dimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Mechanism of Action

The mechanism of action of Piperidine, 1-acetyl-2,5-dimethyl-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-acetyl-2,5-dimethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2,5-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3

InChI Key

QYYOPHOHRVUDNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)C)C

Origin of Product

United States

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